molecular formula C33H39NO14 B1234773 Detorubicin CAS No. 66211-92-5

Detorubicin

Cat. No.: B1234773
CAS No.: 66211-92-5
M. Wt: 673.7 g/mol
InChI Key: XZSRRNFBEIOBDA-CFNBKWCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Detorubicin is synthesized through a series of chemical reactions starting from daunorubicinThe synthetic route typically includes steps such as glycosylation, oxidation, and reduction reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high yield and purity. One common method is the remote loading technique, which is used to prepare liposomal formulations of this compound. This method improves the encapsulation rate and stability of the drug, making it more effective for clinical use .

Chemical Reactions Analysis

Types of Reactions

Detorubicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced anticancer properties. These derivatives are often used in further research and development to create more effective chemotherapy drugs .

Comparison with Similar Compounds

Detorubicin is similar to other anthracycline antibiotics, such as doxorubicin and daunorubicin. it has unique properties that make it distinct:

    Doxorubicin: Like this compound, doxorubicin is used in chemotherapy and works by intercalating into DNA.

    Daunorubicin: This compound is also structurally related to this compound and is used in the treatment of leukemia.

List of Similar Compounds

This compound’s unique properties and broad range of applications make it a valuable compound in the field of chemotherapy and cancer research.

Properties

CAS No.

66211-92-5

Molecular Formula

C33H39NO14

Molecular Weight

673.7 g/mol

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate

InChI

InChI=1S/C33H39NO14/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3/t14-,17-,19-,21-,26+,33-/m0/s1

InChI Key

XZSRRNFBEIOBDA-CFNBKWCHSA-N

Isomeric SMILES

CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC

SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC

Canonical SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC

Synonyms

14-diethoxyacetoxydaunorubicin
33921 RP
detorubicin
detrorubicin
R.P. 33 921

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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